Scopoline

Descripción general

Descripción

Scopoline, also known as hyoscine, is a tropane alkaloid that is naturally found in various plants of the Solanaceae family, such as Scopolia, Hyoscyamus, and Datura. It is widely recognized for its anticholinergic properties and has been used in medicine for its ability to treat motion sickness, postoperative nausea, and vomiting. This compound is also known for its psychoactive effects at higher doses, historically used in traditional medicine and rituals.

Mecanismo De Acción

- These receptors play a crucial role in cholinergic signaling and parasympathetic nervous system function .

- Notably, scopolamine was the first drug offered commercially as a transdermal delivery system due to its dose-dependent adverse effects .

Target of Action

Mode of Action

Pharmacokinetics

Action Environment

Análisis Bioquímico

Biochemical Properties

Scopoline plays a significant role in biochemical reactions by acting as a competitive inhibitor of muscarinic acetylcholine receptors (mAChRs) . It interacts with various enzymes, proteins, and biomolecules, including acetylcholine and muscarinic receptors. The nature of these interactions involves the binding of this compound to the mAChRs, thereby blocking the action of acetylcholine and inhibiting parasympathetic nervous system functions .

Cellular Effects

This compound affects various types of cells and cellular processes by influencing cell signaling pathways, gene expression, and cellular metabolism . It acts as a nonspecific muscarinic antagonist at all four muscarinic receptor sites (M1, M2, M3, and M4), leading to altered parasympathetic nervous system functions . This results in effects such as reduced glandular secretion, smooth muscle relaxation, and changes in heart rate .

Molecular Mechanism

The molecular mechanism of this compound involves its competitive antagonism of muscarinic acetylcholine receptors . By binding to these receptors, this compound inhibits the action of acetylcholine, leading to a decrease in parasympathetic nervous system activity . This inhibition affects various physiological processes, including smooth muscle contraction, glandular secretion, and heart rate regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation . This compound is known to have a half-life of approximately 5 hours and is metabolized in the liver by the enzyme CYP3A4 . Long-term studies have shown that this compound can induce neurobehavioral alterations and changes in cellular function over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound can cause mild cognitive impairments and changes in locomotor activity . At higher doses, it can induce significant neurobehavioral alterations, including anxiety-like behaviors and decreased serotonin levels . Toxic effects at high doses include severe cognitive impairments and disruptions in cholinergic transmission .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily in the liver . It is metabolized by the enzyme CYP3A4, which converts it into inactive metabolites that are excreted by the kidneys . The metabolic pathway of this compound also involves interactions with other enzymes and cofactors that influence its metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It can cross the blood-brain barrier and is distributed throughout the central nervous system . This compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and the central nervous system . It is known to accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its effects on cellular function . Post-translational modifications and targeting signals play a role in directing this compound to these specific subcellular locations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Scopoline can be synthesized through several methods, including the extraction from natural sources and chemical synthesis. The extraction process typically involves isolating the alkaloid from plants like Scopolia japonica. The chemical synthesis of this compound involves the esterification of scopine with tropic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, and the product is purified through crystallization.

Industrial Production Methods: Industrial production of this compound often relies on large-scale cultivation of plants like Duboisia myoporoides and Duboisia leichhardtii. These plants are rich in tropane alkaloids, and the extraction process involves several steps, including maceration, filtration, and purification. Advanced biotechnological methods, such as the use of genetically transformed hairy root cultures, have also been explored to optimize the production of this compound, although they are not yet competitive with traditional methods.

Análisis De Reacciones Químicas

Types of Reactions: Scopoline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of this compound can yield scopine, a related tropane alkaloid.

Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acid chlorides.

Major Products:

Oxidation: this compound N-oxide.

Reduction: Scopine.

Substitution: Various this compound derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Scopoline has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other tropane alkaloids and derivatives.

Biology: Studied for its effects on the nervous system and its role in plant defense mechanisms.

Medicine: Used to treat motion sickness, postoperative nausea, and vomiting. It is also being investigated for its potential antidepressant effects.

Industry: Utilized in the production of pharmaceuticals and as a research tool in neuropharmacology.

Comparación Con Compuestos Similares

Atropine: Another tropane alkaloid with anticholinergic properties, used to treat bradycardia and as a pre-anesthetic.

Hyoscyamine: Similar to scopoline but with more pronounced peripheral effects, used to treat gastrointestinal disorders.

Cocaine: A tropane alkaloid with stimulant properties, used as a local anesthetic and recreational drug.

This compound’s unique balance of central and peripheral effects, along with its diverse applications, make it a valuable compound in both medical and research settings.

Propiedades

Número CAS |

487-27-4 |

|---|---|

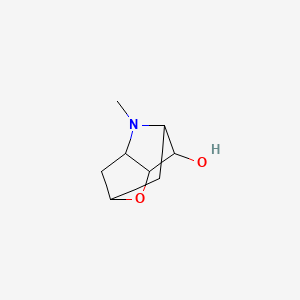

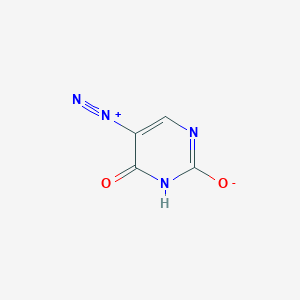

Fórmula molecular |

C8H13NO2 |

Peso molecular |

155.19 g/mol |

Nombre IUPAC |

(4S)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol |

InChI |

InChI=1S/C8H13NO2/c1-9-5-2-4-3-6(9)8(11-4)7(5)10/h4-8,10H,2-3H2,1H3/t4?,5?,6?,7-,8?/m0/s1 |

Clave InChI |

MEGPURSNXMUDAE-IKTQEEBSSA-N |

SMILES |

CN1C2CC3CC1C(C2O)O3 |

SMILES isomérico |

CN1C2CC3CC1C([C@H]2O)O3 |

SMILES canónico |

CN1C2CC3CC1C(C2O)O3 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Scopoline?

A: this compound has a molecular formula of C8H13NO2 and a molecular weight of 155.19 g/mol. [, , , , ]

Q2: Can you describe the unique structural features of this compound?

A: this compound is a structurally distorted tropane alkaloid. It features a three-ring system with a 7β-hydroxytropane configuration. This unique structure arises from the intramolecular cyclization of its isomer, Scopine, which breaks the original epoxy group and forms a new ether bridge. []

Q3: How is the structure of this compound confirmed using spectroscopic techniques?

A: Proton (1H) and Carbon-13 (13C) Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in fully assigning the spectral data for this compound and its derivatives, confirming its structure and providing insights into the C-6 configuration of its derivatives. [] Additionally, microwave spectroscopy studies in a supersonic jet expansion provided the first description of the distorted tropane ring in the gas phase. []

Q4: How does this compound exist in the gas phase?

A: Research shows that this compound exists predominantly as a single, stable conformer in the gas phase. This was confirmed using Fourier transform microwave spectroscopy within a pulsed supersonic jet. []

Q5: Can this compound be synthesized, and what are some notable derivatives?

A: Yes, this compound can be synthesized through various methods. One approach involves a concise route starting from 8-oxabicyclo[3.2.1]oct-6-en-3-ones, ultimately leading to functionalized Scopolines and related cage molecules. [] A notable derivative is Scopolamine N-oxide, synthesized and found to exhibit significant Acetylcholine esterase (AChE) inhibitory activity. []

Q6: How does the presence of a hydroxyl group influence the structure of this compound?

A: The hydroxyl group in this compound forms an intramolecular hydrogen bond with the nitrogen atom (O-H⋅⋅⋅N). This interaction stabilizes the molecule and forces the N-methyl group into a less stable axial conformation. []

Q7: What are the known biological activities of this compound and its derivatives?

A: this compound derivatives, particularly those synthesized from Datura innoxia, have shown promising acetylcholine esterase (AChE) and protease inhibitory activities. [] this compound itself has not demonstrated significant activity against these enzymes.

Q8: Are there any agricultural applications for this compound or related compounds?

A: Research suggests that this compound, as a coumarin found in sunflowers, may play a role in the plant's defense mechanisms against microorganisms, insects, and parasitic plants. This finding suggests potential applications in developing resistant sunflower varieties or in crop protection strategies. []

Q9: What analytical techniques are commonly used for the detection and quantification of this compound?

A: Various analytical methods are employed to study this compound. These include gas chromatography-mass spectrometry (GC-MS) for detection in biological samples, [, ] high-performance liquid chromatography (HPLC) for separation and quantification, [, ] and thin-layer chromatography (TLC) coupled with UV spectroscopy for identification and characterization. []

Q10: How is direct analysis in real time mass spectrometry (DART-MS) used in this compound research?

A: DART-MS has proven valuable in rapidly identifying and differentiating plant species, including those containing this compound, based on the unique chemical fingerprints of their seeds. This high-throughput technique analyzes seeds in their native form, eliminating the need for solvent extraction. []

Q11: Has this compound been detected in aged cognac, and what is its significance?

A: Research has identified this compound among other heterosides in aged cognac, originating from the wooden barrels used for aging. This finding highlights the complex chemical interactions between the cognac and the wood, contributing to the beverage's evolving flavor profile during maturation. []

Q12: What is known about the metabolism of Scopolamine, a related compound, in the human body?

A: Studies indicate that approximately 34% of transdermally administered Scopolamine is excreted in urine. [] A significant portion of this excreted Scopolamine (79%) exists in conjugated forms, primarily with glucuronic acid and/or sulfuric acid, while the remaining 21% is excreted in its unbound form. []

Q13: What are some promising areas for future research on this compound?

A: Future research could explore the potential of this compound derivatives as therapeutic agents, particularly in the context of neurodegenerative diseases like Alzheimer’s disease. [] Investigating the structure-activity relationships of novel this compound analogs could lead to the development of compounds with improved potency, selectivity, and safety profiles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

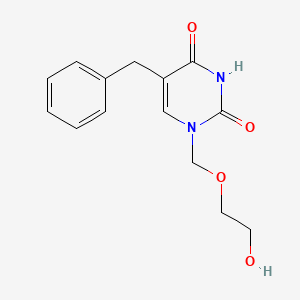

![Methyl 2-[[8-(furan-2-yl)-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl]sulfanyl]acetate](/img/structure/B1219655.png)